molecular formula C18H20N4 B14188877 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile CAS No. 918535-88-3

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile

Cat. No.: B14188877
CAS No.: 918535-88-3
M. Wt: 292.4 g/mol
InChI Key: BIWCHTNDZQRMSV-UHFFFAOYSA-N
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Description

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an amino group, which is further connected to a pyridine ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-piperidone hydrochloride with benzylamine to form 1-benzyl-4-piperidone. This intermediate is then reacted with 2-amino-3-cyanopyridine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide
  • 2-[(1-Benzylpiperidin-4-yl)amino]acetic acid

Uniqueness

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

CAS No.

918535-88-3

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C18H20N4/c19-13-16-7-4-10-20-18(16)21-17-8-11-22(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2,(H,20,21)

InChI Key

BIWCHTNDZQRMSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=C(C=CC=N2)C#N)CC3=CC=CC=C3

Origin of Product

United States

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